1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine dihydrochloride
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Overview
Description
1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine dihydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group that is further modified with a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, which enhance its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine dihydrochloride typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate, which is then coupled with a piperazine derivative. The reaction conditions often involve the use of palladium catalysts and bases to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to deprotonate the reactants.
Solvents: Organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Suzuki-Miyaura reaction, the product would be a biaryl compound .
Scientific Research Applications
1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine dihydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The boronic ester group can form reversible covalent bonds with active site residues, modulating the activity of the target protein . This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic ester with similar reactivity but different structural features.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Shares the boronic ester group but has a pyridine ring instead of a piperazine ring.
Uniqueness
1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-methyl-4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O2.2ClH/c1-17(2)18(3,4)23-19(22-17)16-8-6-7-15(13-16)14-21-11-9-20(5)10-12-21;;/h6-8,13H,9-12,14H2,1-5H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOBBROPEOXALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCN(CC3)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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